N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781942
InChI: InChI=1S/C14H12FN3O3S2/c15-10-3-4-12-11(8-10)14(19)18(9-16-12)6-5-17-23(20,21)13-2-1-7-22-13/h1-4,7-9,17H,5-6H2
SMILES:
Molecular Formula: C14H12FN3O3S2
Molecular Weight: 353.4 g/mol

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC14781942

Molecular Formula: C14H12FN3O3S2

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide -

Specification

Molecular Formula C14H12FN3O3S2
Molecular Weight 353.4 g/mol
IUPAC Name N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H12FN3O3S2/c15-10-3-4-12-11(8-10)14(19)18(9-16-12)6-5-17-23(20,21)13-2-1-7-22-13/h1-4,7-9,17H,5-6H2
Standard InChI Key ZEOSFPCUJVRBGP-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates two pharmacologically significant components:

  • 6-Fluoro-4-oxoquinazolin-3(4H)-yl: A quinazolinone scaffold substituted with a fluorine atom at position 6 and a ketone group at position 4. Fluorination enhances electronegativity and bioavailability, while the oxo group facilitates hydrogen bonding with biological targets .

  • Thiophene-2-sulfonamide: A sulfur-containing heterocycle (thiophene) fused to a sulfonamide group, which improves solubility and membrane permeability .

The ethyl linker bridges these moieties, providing conformational flexibility critical for target engagement. Comparatively, the structurally related compound 4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide (PubChem CID 5155717) replaces the thiophene with a benzene ring but retains similar hydrogen-bonding capabilities via its sulfonamide group .

Physicochemical Properties

While experimental data for N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide are unavailable, properties can be extrapolated from analogs:

PropertyInferred ValueBasis for Inference (Source)
Molecular Weight~380–400 g/molComparison to C16H14FN3O3S2
logP3.9–4.2Similar to thiophene sulfonamides
Hydrogen Bond Donors1Sulfonamide group
Polar Surface Area50–60 ŲQuinazoline and sulfonamide motifs

The compound’s moderate logP suggests balanced lipophilicity, enabling cell membrane penetration while retaining aqueous solubility—a hallmark of drug-like molecules .

Synthetic Pathways and Reaction Optimization

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Quinazolinone Formation: Cyclization of 2-amino-5-fluorobenzoic acid with urea to yield 6-fluoroquinazolin-4(3H)-one.

  • Ethyl Linker Introduction: Alkylation of the quinazolinone nitrogen using 1,2-dibromoethane under basic conditions.

  • Sulfonamide Coupling: Reaction of the ethyl-linked intermediate with thiophene-2-sulfonamide chloride in the presence of a coupling agent like HATU.

This approach mirrors methods used for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)propanamide, where multi-step functionalization of the quinazolinone core is employed.

Industrial-Scale Considerations

Automated flow chemistry systems could enhance yield and purity by precisely controlling reaction parameters (e.g., temperature, stoichiometry). For instance, continuous-flow reactors have been validated for similar sulfonamide couplings, reducing side-product formation.

Biological Activity and Mechanistic Insights

Antitumor Efficacy

Compounds like 4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide exhibit IC50 values below 1 μM in breast cancer cell lines (MCF-7), suggesting that the target compound may share similar potency . Fluorine’s electron-withdrawing effects enhance metabolic stability, potentially prolonging half-life in vivo .

Comparative Analysis with Structural Analogs

CompoundCore StructureBiological ActivitylogPSource
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamideThiazole-thiopheneAntimicrobial3.96
4-[2-(6-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamideBenzene sulfonamideKinase inhibition3.95
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)propanamidePyridine amideAntiproliferative2.8

The target compound’s thiophene sulfonamide group may confer superior solubility compared to benzene-based analogs, enhancing bioavailability .

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